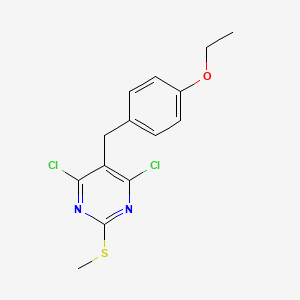![molecular formula C12H15F3N2O B5879458 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cell behavior and function.
Biochemical and Physiological Effects
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can reduce tumor growth in animal models and improve cognitive function in mice.
Avantages Et Limitations Des Expériences En Laboratoire
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several future directions for 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide research, including the development of new 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide derivatives with improved properties, the investigation of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide's potential as a therapeutic agent for various diseases, and the exploration of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide's applications in material science and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide and its effects on various signaling pathways in cells.
Méthodes De Synthèse
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can be synthesized through a multistep process that involves the reaction of 4,4,4-trifluorobutanoyl chloride with N-methyl-N-[(3-methylpyridin-2-yl)methyl]amine. The resulting product is purified through column chromatography to obtain 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide in high purity.
Applications De Recherche Scientifique
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been studied as a catalyst for various chemical reactions.
Propriétés
IUPAC Name |
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-9-4-3-7-16-10(9)8-17(2)11(18)5-6-12(13,14)15/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRERXMGUNYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-N-methyl-N-[(3-methylpyridin-2-YL)methyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)
![4-bromo-N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]benzenecarboximidamide](/img/structure/B5879383.png)

![N-{[(5-ethyl-2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5879399.png)
![{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B5879406.png)
![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)

![N~3~-[(4-chlorophenyl)sulfonyl]-N~1~-phenyl-beta-alaninamide](/img/structure/B5879433.png)




![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)
![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)